molecular formula C9H12BrN3 B1273595 5-Bromo-2-(piperidin-1-yl)pyrimidine CAS No. 57356-64-6

5-Bromo-2-(piperidin-1-yl)pyrimidine

Cat. No. B1273595
CAS RN: 57356-64-6
M. Wt: 242.12 g/mol
InChI Key: OSEFZQJCFCWHKB-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-1-yl)pyrimidine is a chemical compound with the molecular formula C9H12BrN3 . It is a heterocyclic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

A preparation method of 5-Bromopyrimidine compound involves the reaction of 3-(azido methyl) piperidines with 2-chloro-5-bromopyrimidine in the presence of anhydrous potassium carbonates .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(piperidin-1-yl)pyrimidine consists of a pyrimidine ring substituted at the 2nd position by a piperidin-1-yl group and at the 5th position by a bromo group . The molecular weight of the compound is 242.11600 .


Chemical Reactions Analysis

5-Bromo-2-(piperidin-1-yl)pyrimidine undergoes nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Physical And Chemical Properties Analysis

5-Bromo-2-(piperidin-1-yl)pyrimidine is a solid compound . It has a molecular weight of 242.11600, a density of 1.473g/cm3, a boiling point of 358.1ºC at 760mmHg, and a melting point of 58-63 °C .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

5-Bromo-2-(piperidin-1-yl)pyrimidine: is a valuable intermediate in medicinal chemistry, particularly in the synthesis of compounds with potential pharmacological activities . Its piperidine moiety is a common feature in many drugs, contributing to a wide range of biological activities. This compound can be used to develop new therapeutic agents with applications in treating diseases such as cancer, viral infections, and neurological disorders.

Organic Synthesis

In organic synthesis, 5-Bromo-2-(piperidin-1-yl)pyrimidine serves as a versatile building block. It can undergo various chemical reactions, including coupling reactions and substitutions, to create complex molecules . Its bromine atom is particularly reactive, allowing for further functionalization and the introduction of additional pharmacophores into the molecular structure.

Chemical Research

Researchers utilize 5-Bromo-2-(piperidin-1-yl)pyrimidine in the study of heterocyclic chemistry due to its pyrimidine core, which is a crucial component in nucleotides and nucleic acids . The compound’s properties make it an excellent candidate for studying interactions with biological macromolecules and for modeling drug-DNA interactions.

Proteomics

In proteomics, 5-Bromo-2-(piperidin-1-yl)pyrimidine can be used to modify peptides and proteins, aiding in the study of protein structure and function . Its ability to react with amino groups makes it a useful reagent for labeling or cross-linking studies.

Industrial Applications

While primarily used in research, 5-Bromo-2-(piperidin-1-yl)pyrimidine has potential industrial applications, especially in the pharmaceutical industry for the large-scale synthesis of active pharmaceutical ingredients (APIs) .

Safety and Environmental Studies

The compound’s safety profile, including its toxicological and environmental impact, is also an area of application. It is studied to ensure safe handling practices in the laboratory and to assess its biodegradability and potential ecological effects .

Mechanism of Action

While the specific mechanism of action for 5-Bromo-2-(piperidin-1-yl)pyrimidine is not mentioned in the search results, pyrimidine derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEFZQJCFCWHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394312
Record name 5-Bromo-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(piperidin-1-yl)pyrimidine

CAS RN

57356-64-6
Record name 5-Bromo-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57356-64-6
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Synthesis routes and methods I

Procedure details

Piperidine (5.1 ml, 51.6 mmol) was added to a stirred solution of 5-bromo-2-chloropyrimidine (5 g, 25.8 mmol) and triethylamine (9.0 ml, 64.5 mmol) in toluene (30 ml). After stirring at room temperature for 24 hours the reaction mixture was diluted with ethyl acetate and washed with 2N hydrochloric acid, brine and dried (magnesium sulfate). The organic layer was filtered, concentrated in vacuo and the resulting residue was purified by column chromatography eluting with ethyl acetate to afford the title compound (D32).
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Synthesis routes and methods II

Procedure details

Prepared from 2-chloro-5-bromopyrimidine and piperidine by the method of Example 44 (b).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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